molecular formula C21H20N2O4S B2438299 (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 942011-68-9

(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2438299
CAS RN: 942011-68-9
M. Wt: 396.46
InChI Key: NEUGTERYJHDCGG-DQRAZIAOSA-N
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Description

Molecular Structure Analysis

The compound contains a conjugated system, which could have implications for its electronic properties. The presence of the methoxy groups could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the propargyl group could participate in Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

Based on the structure, the compound is likely to be a solid at room temperature. The presence of the methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Structure

  • A study by Saeed and Rafique (2013) discusses the efficient synthesis of a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . These compounds were synthesized through a heterocyclization process, highlighting the chemical versatility and potential for diverse applications of such compounds (Saeed & Rafique, 2013).

Anticancer Activity

  • Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures similar to the compound , and evaluated them for anticancer activity. These compounds showed promising results against various cancer cell lines, indicating the potential use of such compounds in cancer research (Ravinaik et al., 2021).

Gelation Behavior and Non-Covalent Interactions

  • Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. This study provides insights into the role of non-covalent interactions in such compounds, which could be relevant for applications in material science and nanotechnology (Yadav & Ballabh, 2020).

Microwave Promoted Synthesis

  • Another study by Saeed (2009) explores the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This study highlights the efficiency and environmental benefits of microwave-assisted synthesis, which could be applied to the synthesis of similar compounds (Saeed, 2009).

Antimicrobial Evaluation

  • A study conducted by Chawla (2016) on thiazole derivatives, closely related to the compound of interest, revealed significant antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Chawla, 2016).

Chemosensors for Cyanide Anions

  • Wang et al. (2015) synthesized coumarin benzothiazole derivatives, demonstrating their ability to act as chemosensors for cyanide anions. This points to the potential application of similar compounds in environmental monitoring and analytical chemistry (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the compound’s biological activity and potential applications. This could include in vitro and in vivo testing, as well as further investigations into its mechanism of action .

properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-6-9-23-15-8-7-13(2)10-18(15)28-21(23)22-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h1,7-8,10-12H,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUGTERYJHDCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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